molecular formula C14H13NO2S B7778713 N-Benzylidene-p-toluenesulfonamide

N-Benzylidene-p-toluenesulfonamide

Cat. No.: B7778713
M. Wt: 259.33 g/mol
InChI Key: HVCKVBQOKOFBFH-RVDMUPIBSA-N
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Description

It is a white to off-white solid with a melting point of 112-117°C . This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylidene-p-toluenesulfonamide can be synthesized through the condensation reaction between p-toluenesulfonamide and benzaldehyde. The reaction typically involves mixing the reactants in an organic solvent such as ethanol or methanol, followed by heating under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques such as column chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaOCH3, NH3, various solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-Benzylidene-p-toluenesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with different molecular targets, facilitating the formation of desired products. The compound’s sulfonamide group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

N-Benzylidene-p-toluenesulfonamide can be compared with other similar compounds such as:

  • N-Benzylidene-4-methylbenzenesulfonamide
  • N-Benzylidene-4-toluenesulfonamide
  • N-Tosylbenzenemethanimine

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfonamide derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

(NE)-N-benzylidene-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCKVBQOKOFBFH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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